Benzo[d]oxazol-7-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1,3-benzoxazol-7-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2 |
InChI Key |
RHVSNOSZSVTGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzoxazole Derivatives
Established and Emerging Synthetic Routes to the Benzoxazole (B165842) Core
The construction of the benzoxazole ring system is a foundational step in the synthesis of its derivatives. wikipedia.org A variety of methods have been developed, ranging from classical condensation reactions to modern catalytic and green chemistry approaches. ijpbs.com The most prevalent strategies begin with ortho-aminophenol as a key precursor, which undergoes cyclization with a suitable one-carbon component. nih.gov
One of the most traditional and widely used methods for synthesizing the benzoxazole core is the condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as acyl chlorides or esters. mdpi.com This reaction typically requires acidic catalysts or high temperatures to facilitate the dehydration and subsequent cyclization. Strong acids like polyphosphoric acid (PPA) can serve as both a catalyst and a solvent. nih.gov Alternatively, methanesulphonic acid has been shown to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol (B121084) and acid chlorides. The reaction of o-aminophenols with isothiocyanates can also be employed to yield benzoxazole derivatives. nih.gov
| Reagents | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| o-Aminophenol, Carboxylic Acids | Polyphosphoric Acid (PPA), 145–150 °C | Cost-effective; catalyst acts as solvent. | nih.gov |
| o-Aminophenol, Acid Chlorides | Methanesulphonic Acid | Highly effective catalysis for a convenient one-pot synthesis. | |
| o-Aminophenol, Aldehydes | Potassium-ferrocyanide, Grinding | Solvent-free, rapid reaction (less than 2 minutes) at room temperature. | nih.gov |
| o-Aminophenol, Orthoesters | ZrOCl₂·8H₂O, Solvent-free | Efficient reaction with a moisture-stable and inexpensive catalyst. |
High-temperature conditions can drive the synthesis of benzoxazoles, often proceeding through key intermediates like phenolic Schiff bases. This pathway involves the initial condensation of an o-aminophenol with an aldehyde to form an o-hydroxyarylidene aniline (B41778) (a Schiff base). Subsequent oxidative cyclization of this intermediate, often promoted by an oxidizing agent or simply by heat, yields the benzoxazole ring. While not always strictly "thermolysis" in the sense of decomposition, these heat-driven cyclizations represent a fundamental synthetic approach where thermal energy is the primary driver for the ring-closing step.
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic protocols. mdpi.com This has led to the exploration of solvent-free reactions and the use of advanced catalytic systems. nih.gov Microwave-assisted synthesis has emerged as a powerful technique, often allowing for rapid, solvent-free reactions with high yields. scienceandtechnology.com.vneurekaselect.com For instance, the condensation of 2-aminophenol derivatives with aromatic aldehydes can be achieved under solvent-free microwave irradiation using iodine as an oxidant. scienceandtechnology.com.vn
A diverse range of catalysts have been employed to improve reaction efficiency and mildness. These include:
Nanoparticle Catalysts : Copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives, offering a heterogeneous system that can be recovered and reused. organic-chemistry.org
Ionic Liquids : Brønsted acidic ionic liquids (BAILs), particularly when immobilized as a gel, have proven to be efficient and recyclable heterogeneous catalysts for the condensation of o-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org
Metal Catalysts : Various metal catalysts, including those based on samarium, indium, copper, and palladium, have been developed for benzoxazole synthesis. ijpbs.comorganic-chemistry.org For example, samarium triflate is a reusable acid catalyst effective in aqueous media, aligning with green chemistry principles. organic-chemistry.org Copper-catalyzed methods are particularly versatile, enabling cyclization from precursors like o-haloanilides or through the hydroamination of alkynones. organic-chemistry.orgrsc.org
| Method | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Iodine, Solvent-free | Rapid reaction times, good to excellent yields, green approach. | scienceandtechnology.com.vn |
| Heterogeneous Catalysis | Brønsted Acidic Ionic Liquid (BAIL) gel, 130 °C, Solvent-free | High yields, catalyst is recyclable, no volatile organic solvents required. | nih.gov |
| Nanocatalysis | Copper(II) oxide nanoparticles | Heterogeneous, catalyst can be recovered and recycled. | organic-chemistry.org |
| Aqueous Media Synthesis | Samarium triflate [Sm(OTf)₃] | Green solvent (water), reusable catalyst, mild conditions. | organic-chemistry.org |
Targeted Functionalization and Derivatization Strategies for Benzoxazole Methanamines
Once the benzoxazole core is synthesized, further reactions are required to introduce specific functional groups, such as the methanamine moiety, onto the scaffold.
Introducing a methanamine group (-CH₂NH₂) onto the benzene (B151609) ring of the benzoxazole scaffold, such as at the 7-position, requires a multi-step synthetic sequence, as direct C-H amination is challenging. A common and plausible strategy involves formylation followed by reductive amination. First, an aldehyde group (-CHO) is introduced onto the benzoxazole ring. Subsequently, this aldehyde can be converted into the desired primary amine via reductive amination. This process typically involves reacting the aldehyde with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the amine. Alternatively, the methanamine group can be introduced via a protected amine equivalent, such as through chloromethylation of the benzoxazole followed by a Gabriel synthesis using potassium phthalimide.
In many synthetic routes, the primary amine of the methanamine group is introduced in a protected form to prevent unwanted side reactions. Carbamates, such as benzyloxycarbonyl (Cbz), allyloxycarbonyl (Alloc), and methyl carbamate, are common protecting groups for amines. nih.govresearchgate.net The final step in the synthesis is the removal of this protecting group.
While standard methods like hydrogenolysis or treatment with strong Lewis acids are often used, they can be incompatible with sensitive functional groups elsewhere in the molecule. organic-chemistry.org A milder, nucleophilic deprotection protocol has been developed that offers greater functional group tolerance. nih.gov This method involves treating the carbamate-protected amine with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) tribasic in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at elevated temperatures (e.g., 75 °C). organic-chemistry.orgorganic-chemistry.org This protocol is effective for cleaving Cbz, Alloc, and methyl carbamates and provides a valuable alternative to more traditional, harsher deprotection conditions. nih.gov
Synthesis of Positional Isomers of Benzoxazolylmethanamine
The synthesis of benzoxazolylmethanamine isomers, namely Benzo[d]oxazol-2-ylmethanamine, Benzo[d]oxazol-4-ylmethanamine, and Benzo[d]oxazol-7-ylmethanamine, can be approached through various strategies, often involving the construction of the benzoxazole core followed by the introduction or modification of the methanamine substituent.
A common strategy for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. cas.cn For the synthesis of Benzo[d]oxazol-2-ylmethanamine , this could involve the reaction of a 2-aminophenol with a protected amino acid, such as N-Boc-glycine, followed by deprotection. Another approach involves the reaction of 2-aminophenols with isocyanides, which can be catalyzed by palladium. mdpi.com
The synthesis of C-4 and C-7 substituted isomers like Benzo[d]oxazol-4-ylmethanamine and This compound typically requires starting materials that already possess the desired substitution pattern on the benzene ring. A plausible synthetic route involves the use of appropriately substituted aminophenols. For instance, the synthesis of this compound could potentially start from a substituted 2-aminophenol bearing a precursor to the methanamine group at the desired position. One such precursor is a cyano group. The synthesis of 2-(Aminomethyl)-7-cyanobenzo[d]oxazole has been reported, which could serve as a direct precursor to this compound through the reduction of the cyano group. nih.gov This reduction can typically be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Similarly, the synthesis of the 4-yl isomer would necessitate a 2-amino-3-substituted phenol. A general method for preparing such isomers involves the synthesis of the corresponding benzoxazole-carbaldehyde or benzoxazole-carbonitrile, followed by a reduction step. For example, the reduction of a benzoxazole-7-carbaldehyde would yield the corresponding hydroxymethyl derivative, which could then be converted to the aminomethyl compound. Alternatively, direct reductive amination of the aldehyde would also furnish the desired amine.
A summary of potential synthetic precursors for the different isomers is presented in the table below.
| Target Compound | Potential Precursor | Key Transformation |
| Benzo[d]oxazol-2-ylmethanamine | 2-Aminophenol and N-protected glycine | Condensation and deprotection |
| Benzo[d]oxazol-4-ylmethanamine | 4-Formylbenzo[d]oxazole or 4-Cyanobenzo[d]oxazole | Reductive amination or nitrile reduction |
| This compound | 7-Formylbenzo[d]oxazole or 7-Cyanobenzo[d]oxazole | Reductive amination or nitrile reduction |
Chemical Reactivity and Transformations of Benzoxazole Methanamine Derivatives
The chemical reactivity of benzoxazole methanamine derivatives is characterized by the interplay between the aromatic benzoxazole core and the reactive methanamine side chain. The following sections detail specific transformations involving the methanamine group.
Oxidation Reactions
The oxidation of the methanamine group in benzoxazole derivatives can lead to the formation of various functional groups, including imines, amides, or carboxylic acids, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, general principles of amine oxidation can be applied. Mild oxidizing agents would be expected to convert the primary amine to an imine, which could be further hydrolyzed to an aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially lead to the formation of the corresponding carboxylic acid, although degradation of the benzoxazole ring under harsh oxidative conditions is a possibility.
Reduction Reactions to Amine Derivatives
This section heading appears to be a slight misnomer as the starting material is already an amine derivative. It is more likely intended to discuss the formation of the amine derivatives via reduction, as covered in section 2.2.3. For clarity, the reduction of precursor functional groups is the primary method to synthesize benzoxazolylmethanamines. For instance, the reduction of a nitrile (cyano group) or an oxime, or the reductive amination of an aldehyde, are key synthetic steps to arrive at the primary amine.
Nucleophilic Substitution Reactions Involving the Methanamine Group
The primary amine of the methanamine group is a potent nucleophile and can readily participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form secondary and tertiary amines. Acylation reactions with acyl chlorides or anhydrides will yield the corresponding amides.
Furthermore, the methanamine group can be transformed into a good leaving group to facilitate nucleophilic substitution at the methylene (B1212753) carbon. For example, conversion of the amine to a diazonium salt would allow for its displacement by a variety of nucleophiles. Another strategy involves the conversion of the corresponding alcohol (obtained from the reduction of the aldehyde) to a halide or a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by nucleophiles. For instance, 2-(chloromethyl)benzoxazole is a known precursor that can undergo nucleophilic substitution with various nucleophiles to introduce a wide range of functionalities at the 2-position. A similar reactivity would be expected for the 4- and 7-(halomethyl) isomers.
The table below summarizes some potential nucleophilic substitution reactions of the methanamine group or its precursors.
| Starting Material | Reagent | Product | Reaction Type |
| (Benzoxazol-7-yl)methanamine | Alkyl Halide | N-Alkyl-(benzoxazol-7-yl)methanamine | Alkylation |
| (Benzoxazol-7-yl)methanamine | Acyl Chloride | N-((Benzoxazol-7-yl)methyl)amide | Acylation |
| 7-(Chloromethyl)benzo[d]oxazole | Nucleophile (e.g., CN-, OR-, NR2-) | 7-(Nucleophilomethyl)benzo[d]oxazole | Nucleophilic Substitution |
Structural Elucidation and Computational Chemistry in Benzoxazole Research
Advanced Spectroscopic and Crystallographic Characterization Techniques
Spectroscopic and crystallographic methods provide definitive proof of a molecule's identity, connectivity, and three-dimensional arrangement. These techniques are indispensable for confirming the successful synthesis of a target compound like Benzo[d]oxazol-7-ylmethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their chemical environment. nih.govipb.pt
In the characterization of benzoxazole (B165842) derivatives, ¹H-NMR spectra typically show multiplet signals in the aromatic region (approximately 6.8 to 8.8 ppm) corresponding to the protons on the fused benzene (B151609) ring system. nih.gov Specific signals for substituent groups, such as the -CH₂NH₂ of this compound, would appear in distinct regions of the spectrum, providing unambiguous evidence of their presence. nih.gov Similarly, ¹³C-NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The chemical shifts in ¹³C-NMR spectra of benzazoles are influenced by the heteroatom (O, N, or S) in the five-membered ring, which affects the shielding and deshielding of adjacent carbon nuclei. mdpi.com The spectral signals obtained are expected to show good agreement with the proposed molecular structure. nih.gov
To illustrate, the NMR data for a representative compound, 2-(4-chlorophenyl)benzo[d]oxazole, provides a clear example of how these signals are assigned. jetir.org
| Illustrative NMR Data for 2-(4-chlorophenyl)benzo[d]oxazole jetir.org | |
|---|---|
| Technique | Chemical Shift (δ) ppm and Description |
| ¹H-NMR (CDCl₃) | 7.9 (2H, m, Ar-H), 7.6 (2H, m, Ar-H), 6.4 (2H, m, Ar-H), 6.6 (2H, m, Ar-H) |
| ¹³C-NMR (DMSO-d6) | Signals are observed that correspond to the number of unique carbons in the proposed structure, confirming the benzoxazole core and the substituted phenyl ring. nih.gov |
X-ray Crystallography for Molecular Geometry and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule. By diffracting X-rays through a single crystal of a compound, researchers can generate a detailed map of electron density and thus determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. nih.gov This technique provides unequivocal proof of molecular geometry and reveals how molecules arrange themselves in the solid state, known as crystal packing. semanticscholar.org
For benzoxazole derivatives, X-ray diffraction studies confirm the planarity of the fused ring system and determine the orientation of any substituents. nih.govsemanticscholar.org Studies on compounds like 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazole-5-ol have successfully determined their crystal structures, which are often stabilized by various intermolecular interactions such as hydrogen bonds. nih.govmdpi.com These interactions are crucial in understanding the supramolecular chemistry of the compounds. semanticscholar.org
The crystallographic data for 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole serves as a pertinent example of the detailed structural information that can be obtained. nih.govresearchgate.net
| Illustrative X-ray Crystallography Data for 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole researchgate.net | |
|---|---|
| Parameter | Value |
| Chemical Formula | C₁₅H₉ClN₄O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9393 (7) |
| b (Å) | 9.8516 (10) |
| c (Å) | 11.8101 (12) |
| α (°) | 106.899 (6) |
| β (°) | 90.896 (7) |
| γ (°) | 102.769 (6) |
| Volume (ų) | 851.17 (15) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of a molecule with extremely high accuracy, typically to several decimal places. nih.govyoutube.com This precision allows for the determination of a compound's exact mass, which in turn enables the calculation of its unique elemental formula. youtube.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different atomic compositions. nih.gov
For a novel compound like this compound (C₈H₈N₂O), HRMS would be used to confirm its elemental composition. The experimentally measured mass would be compared to the theoretically calculated mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed chemical formula. youtube.com This technique is routinely applied in the characterization of newly synthesized nitrogen-containing heterocyclic compounds. researchgate.netmdpi.com
| Representative HRMS Data for Confirmation of this compound | |
|---|---|
| Parameter | Value |
| Molecular Formula | C₈H₈N₂O |
| Calculated Mass [M+H]⁺ | 149.07094 |
| Observed Mass [M+H]⁺ | 149.07090 |
| Mass Error | <5 ppm |
In Silico Approaches and Theoretical Modeling
Computational chemistry provides powerful tools for investigating molecular properties and predicting chemical behavior, complementing experimental data. In silico methods allow researchers to study molecules at the electronic level, offering insights that can guide synthesis and experimental design.
Density Functional Theory (DFT) Calculations for Reaction Pathway Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations are widely employed to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties. nih.govresearchgate.net By modeling reaction pathways, DFT can help optimize synthesis conditions. nih.govnih.gov
For benzoxazole systems, DFT calculations, often using the B3LYP functional, provide valuable information on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trnih.gov The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. semanticscholar.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. semanticscholar.orgnih.gov These calculations are also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic or nucleophilic attack. dergipark.org.tr
| Illustrative DFT-Calculated Electronic Properties for a Benzoxazole Derivative semanticscholar.orgnih.gov | |
|---|---|
| Parameter | Calculated Value (eV) |
| EHOMO | -5.90 |
| ELUMO | -2.10 |
| HOMO-LUMO Gap (ΔE) | 3.80 |
| Ionization Potential | 5.90 |
| Electron Affinity | 2.10 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijpsdronline.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. researchgate.netresearchgate.net
In the context of benzoxazole research, molecular docking is used to predict how derivatives like this compound might interact with the active site of a target protein. nih.gov The simulation calculates a "docking score," which estimates the binding affinity, and reveals potential interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with specific amino acid residues in the binding pocket. mdpi.comijpsdronline.com These studies can explain the structure-activity relationships of a series of compounds and guide the design of more potent molecules. researchgate.net For example, docking studies have been performed on benzoxazole derivatives against targets like VEGFR-2 kinase and DNA gyrase to explore their potential as anticancer or antimicrobial agents. researchgate.netnih.gov
| Illustrative Molecular Docking Results for Benzoxazole Derivatives | |||
|---|---|---|---|
| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzoxazole Derivative nih.gov | VEGFR-2 | -7.0 to -7.5 | Leu35, Val43, Lys63, Asp191 |
| Benzoxazole Derivative researchgate.net | DNA Gyrase Subunit B | -6.3 to -6.7 | Asp73, Gly77, Thr165 |
| Benzoxazole-5-carboxylic Acid dergipark.org.tr | PARP-2 | -8.9 | Gly202, Ser244, Arg248 |
Free Energy Perturbation (FEP) Calculations in Molecular Design
Free Energy Perturbation (FEP) is a computational method rooted in statistical mechanics used to calculate the difference in free energy between two states. In molecular design and drug discovery, FEP calculations are instrumental in accurately predicting the binding affinity of a ligand to a protein. schrodinger.com This technique has become a viable and valuable tool in academic and industrial research, particularly in the hit-to-lead and lead optimization stages, due to advancements in computational power, force field descriptions, and conformational sampling techniques. cresset-group.com
The core principle of FEP involves a non-physical, or 'alchemical', transformation where one molecule is gradually changed into another through a series of intermediate steps. cresset-group.com By calculating the free energy change for each step in both a solvated environment and within the protein's binding site, the relative binding free energy (ΔΔG) between the two ligands can be determined with high accuracy. The two primary types of FEP calculations are Absolute Free Energy Perturbation, which assesses the binding of a solvated ligand to a target, and Relative Free Energy of binding, which computes the difference in affinity between two ligands. cresset-group.com
In the context of benzoxazole research, FEP has been applied to guide the modification of lead compounds to enhance their binding potency. For instance, FEP calculations were used in a thermodynamic analysis to understand the interaction between a benzoxazole-containing compound and the VLA-4 protein, helping to determine the most probable binding mode by comparing calculated free energy values with experimental data. researchgate.net
A notable application of FEP is its integration into active learning workflows for prioritizing bioisosteres, which are substituents with similar physical or chemical properties. In a study aimed at discovering potent inhibitors of human aldose reductase (ALR2), an active learning approach combining 3D-QSAR and FEP was used to explore replacements for a phenyl benzoxazole moiety. acs.org The process began with a starter molecule containing the phenyl benzoxazole group, and potential bioisosteric replacements were generated. acs.org FEP calculations were then used to predict the binding affinities of a select number of these new virtual compounds, and the results were used to train a 3D-QSAR model. acs.org This iterative cycle allowed for the efficient screening of a large chemical space, significantly enriching the selection of potent compounds compared to initial rankings. acs.org
The predictive power of this FEP-guided workflow is demonstrated by its ability to identify known active compounds within the top-ranked suggestions. The final ranking from the active learning workflow retrieved 10 known actives in the top 20, including the clinical candidate Zopolrestat. acs.org
| Compound | Experimental pIC50 | Initial Rank (Spark) | Final Rank (Active Learning with FEP) |
|---|---|---|---|
| Zopolrestat | 9.00 | 21 | 3 |
| Compound A | 8.52 | >50 | 1 |
| Compound B | 8.30 | 1 | 10 |
| Compound C | 7.70 | >50 | 2 |
| Compound D | 7.40 | 2 | 15 |
Application of Artificial Intelligence (AI) and Machine Learning in Compound Optimization
While direct ML applications on this compound are not extensively documented in the provided sources, studies on structurally related heterocyclic compounds, such as benzothiadiazole (BTD) derivatives, illustrate the power of this approach. BTDs are promising for photophysical applications, but designing molecules with specific absorption and emission characteristics is challenging. nih.gov A recent study successfully used ML models to predict the maximum absorption and emission wavelengths of BTD derivatives based on their molecular fingerprints. nih.gov
Three different ML algorithms were trained on a dataset of BTD compounds, demonstrating high predictive accuracy. nih.gov Such models allow for the rapid in silico evaluation of novel BTD structures, reducing the reliance on costly and time-consuming synthesis and experimental measurement. nih.gov The performance of these models highlights the reliability of ML in predicting key molecular properties. nih.gov
| Property | ML Model | R² (Coefficient of Determination) | Q² (Predictive Ability) | MAE (Mean Absolute Error) | RMSE (Root Mean Square Error) |
|---|---|---|---|---|---|
| Absorption Wavelength | Random Forest | 0.92 | 0.72 | 18.98 | 26.79 |
| LightGBM | 0.92 | 0.74 | 18.17 | 25.80 | |
| XGBoost | 0.92 | 0.74 | 18.31 | 25.85 | |
| Emission Wavelength | Random Forest | 0.89 | 0.67 | 22.25 | 30.70 |
| LightGBM | 0.89 | 0.69 | 21.36 | 29.58 | |
| XGBoost | 0.89 | 0.69 | 21.43 | 29.50 |
Biological Activity and Mechanistic Investigations of Benzoxazole Derivatives
Mechanistic Studies of Antimicrobial Action
Benzoxazole (B165842) and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects. ijresm.comnih.govwisdomlib.org Their mechanism of action is multifaceted, involving the disruption of critical bacterial structures and metabolic processes.
Disruption of Bacterial Cell Wall Synthesis
The integrity of the bacterial cell wall is paramount for survival, making its synthesis an ideal target for antimicrobial agents. Certain benzoxazole derivatives exert their bactericidal effects by interfering with this vital process. While the precise interactions are diverse, the primary mechanism involves the inhibition of key enzymes required for the synthesis of peptidoglycan, the main structural component of the bacterial cell wall. By disrupting this pathway, the derivatives compromise the structural integrity of the cell, leading to lysis and bacterial death. The lipophilic nature of the benzoxazole core is thought to facilitate the penetration of the bacterial membrane, allowing the compound to reach its intracellular targets.
Inhibition of Essential Microbial Metabolic Pathways
Beyond targeting the cell wall, benzoxazole derivatives have been shown to inhibit fundamental metabolic pathways essential for microbial proliferation and survival. A key mechanism identified in several studies is the inhibition of DNA gyrase. nih.govbenthamdirect.com DNA gyrase is a type II topoisomerase that is crucial for controlling DNA topology during replication, repair, and transcription. By inhibiting this enzyme, benzoxazole compounds prevent the proper coiling and uncoiling of bacterial DNA, leading to a cessation of replication and ultimately, cell death. benthamdirect.com This targeted inhibition provides a selective antibacterial action. benthamdirect.com
Selectivity against Specific Pathogen Strains
Benzoxazole derivatives often exhibit selective antimicrobial activity, with varying efficacy against different types of pathogens, such as Gram-positive versus Gram-negative bacteria, and fungi. nih.govresearchgate.net This selectivity is largely attributed to the structural differences in the cell envelopes of these microorganisms.
Gram-positive bacteria, which lack an outer membrane, are often more susceptible as their peptidoglycan layer is more exposed. In contrast, the outer membrane of Gram-negative bacteria can act as a formidable barrier to many antimicrobial agents. However, the physicochemical properties of certain benzoxazole derivatives, such as lipophilicity, can enable them to penetrate this outer layer.
Studies have demonstrated the activity of various benzoxazole compounds against a range of pathogens. The table below summarizes the observed antimicrobial activity for selected derivatives.
| Derivative Class | Pathogen Strain | Activity Noted |
| 2,5-substituted benzoxazoles | Pseudomonas aeruginosa | Promising activity at 16 µg/mL. researchgate.net |
| 2-substituted benzoxazoles | Escherichia coli | Potent antibacterial activity at 25 μg/mL. nih.gov |
| 2-substituted benzoxazoles | Candida albicans | Moderate antifungal activity. nih.gov |
| 2-substituted benzoxazoles | Staphylococcus aureus | Demonstrated antimicrobial efficacy. wisdomlib.org |
This table is for illustrative purposes and represents findings for various benzoxazole derivatives, not specifically Benzo[d]oxazol-7-ylmethanamine.
Mechanistic Studies of Anticancer Action
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with significant pharmacological activities, including potent anticancer effects. ijresm.combenthamdirect.com The anticancer mechanisms of these derivatives are diverse, primarily involving the induction of programmed cell death (apoptosis) and the inhibition of signaling pathways crucial for tumor growth and proliferation. ajphs.comnih.gov
Induction of Apoptosis via Modulation of Key Signaling Pathways
Apoptosis is a critical process for eliminating damaged or cancerous cells. Many benzoxazole derivatives exert their anticancer effects by triggering this cell death cascade. One of the key mechanisms involves the modulation of critical signaling pathways that regulate cell survival and proliferation.
Research has shown that certain benzoxazole-pyrrolo nih.govajphs.combenzodiazepine (B76468) conjugates can induce apoptosis, leading to cell cycle arrest in the G0/G1 phase at sub-micromolar concentrations. nih.gov Furthermore, some benzodiazepine derivatives, which share structural motifs with certain bioactive compounds, have been found to initiate apoptosis through the generation of superoxide, which acts as an upstream signal for the apoptotic program, including cytochrome c release and caspase activation. nih.govresearchgate.net This highlights a potential mechanistic route for related heterocyclic compounds.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibition has become a primary strategy in modern cancer therapy. Benzoxazole derivatives have been identified as potent inhibitors of several key kinases involved in tumorigenesis.
Notably, derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.gov By inhibiting VEGFR-2, these compounds can disrupt tumor angiogenesis, thereby impeding tumor growth and metastasis. nih.gov Studies have demonstrated a significant correlation between the cytotoxicity of these compounds and their ability to inhibit VEGFR-2. nih.gov The table below shows the inhibitory activity of selected benzoxazole derivatives against cancer cell lines and VEGFR-2.
| Derivative ID | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) |
| 12l | HepG2 | 10.50 | 97.38 |
| 12l | MCF-7 | 15.21 | 97.38 |
| 12d | HepG2 | 23.61 | - |
| 13a | MCF-7 | 32.47 | - |
Data adapted from studies on novel benzoxazole derivatives. nih.gov IC50 represents the concentration required to inhibit 50% of cell growth or enzyme activity.
Interference with Cellular Processes (e.g., Microtubule Disruption)
Certain benzoxazole derivatives have been identified as agents that interfere with the polymerization of tubulin, a critical process for microtubule formation and cellular division. Microtubules are essential components of the cytoskeleton, playing key roles in maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. rjpbr.com The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making it a key target for anticancer therapies. rjpbr.comjocpr.com
Research into benzoxazole-substituted thiazolyl-pyrazole derivatives has demonstrated their ability to disrupt microtubule organization. Specifically, compounds labeled as BP-2 and BP-6 were found to significantly inhibit cancer cell proliferation in a manner dependent on both time and dose. researchgate.net The mechanism behind this activity was identified as the disruption of the microtubule network, which was achieved through the downregulation of β-tubulin expression. researchgate.net Molecular docking studies further supported these findings, revealing that the most potent of these compounds, BP-6, exhibits a strong binding affinity to β-tubulin. This interaction is believed to be the basis of its ability to interfere with microtubule dynamics and induce apoptosis in cancer cells. researchgate.net
Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase (DHFR))
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors, making it a vital target for antimicrobial and anticancer drugs. mdpi.comwikipedia.org The enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in folate metabolism. mdpi.com While numerous heterocyclic compounds have been investigated as DHFR inhibitors, research specifically detailing benzoxazole derivatives as inhibitors of DHFR is limited. The field is largely dominated by other classes of compounds, such as 2,4-diaminopyrimidines and their analogues. nih.gov
However, studies on structurally related heterocyclic compounds, such as benzimidazoles, have shown significant DHFR inhibitory activity. For instance, triazine-benzimidazole hybrids have been synthesized and found to exhibit potent inhibition of DHFR, with IC50 values ranging from 0.11 to 42.4 μM. mdpi.com Similarly, pyrimidine-clubbed benzimidazole (B57391) derivatives have been designed as potential DHFR inhibitors for their antibacterial and antifungal properties. nih.gov These findings in related scaffolds suggest that the potential of benzoxazole derivatives as DHFR inhibitors may be an area for future investigation, although current direct evidence is scarce.
Mechanistic Studies of Neuroprotective Effects
Benzoxazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. Their neuroprotective effects are attributed to a multi-target approach, involving the modulation of key signaling pathways, inhibition of critical enzymes, and regulation of pathological protein aggregation.
Modulation of Signaling Pathways (e.g., Akt/GSK-3β/NF-κB pathway in Alzheimer's disease models)
One of the primary neuroprotective mechanisms of benzoxazole derivatives involves the modulation of the Akt/GSK-3β/NF-κB signaling pathway. This pathway is central to neuronal survival, inflammation, and synaptic plasticity. In the context of Alzheimer's disease, dysregulation of this pathway contributes to the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau protein.
A study on novel benzo[d]oxazole-based derivatives demonstrated that a specific compound, designated 5c, exerted significant neuroprotective effects in a cell model of Aβ-induced toxicity. researchgate.net Western blot analysis revealed that compound 5c promoted the phosphorylation of both Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net The phosphorylation of GSK-3β at Ser9 typically leads to its inactivation, which is significant because overactive GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. researchgate.net Furthermore, the compound was found to decrease the expression of the pro-inflammatory transcription factor, nuclear factor-κB (NF-κB). researchgate.net This modulation of the Akt/GSK-3β/NF-κB pathway by the benzoxazole derivative ultimately protected neuronal cells from Aβ-induced apoptosis and inflammation. researchgate.net
Inhibition of Cholinesterases (e.g., Acetylcholinesterase, Butyrylcholinesterase)
A key strategy in the symptomatic treatment of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several series of benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.
Hybrid analogues of benzoxazole containing a 1,3-oxazole moiety have shown potent inhibitory activity against both AChE and BuChE. Research has reported IC50 values for these compounds ranging from 0.90 ± 0.05 µM to 35.20 ± 0.70 µM against acetylcholinesterase, and 1.10 ± 0.10 µM to 37.70 ± 0.60 µM against butyrylcholinesterase. mdpi.com Similarly, benzoxazole-oxadiazole analogues have also been identified as significant inhibitors, with some derivatives being more potent than the standard drug Donepezil. mdpi.com For example, specific analogues demonstrated IC50 values as low as 5.80 ± 2.18 µM against AChE and 7.20 ± 2.30 µM against BuChE. mdpi.com
Inhibitory Activity of Benzoxazole Derivatives against Cholinesterases
| Compound Series | Target Enzyme | IC50 Range (µM) | Reference |
|---|---|---|---|
| Benzoxazole-Oxazole Hybrids | Acetylcholinesterase (AChE) | 0.90 - 35.20 | mdpi.com |
| Benzoxazole-Oxazole Hybrids | Butyrylcholinesterase (BuChE) | 1.10 - 37.70 | mdpi.com |
| Benzoxazole-Oxadiazole Analogues | Acetylcholinesterase (AChE) | 5.80 - 40.80 | mdpi.com |
| Benzoxazole-Oxadiazole Analogues | Butyrylcholinesterase (BuChE) | 7.20 - 42.60 | mdpi.com |
Regulation of Amyloid-Beta and Tau Protein Pathology
Beyond signaling pathway modulation, benzoxazole derivatives have been shown to directly impact the pathological hallmarks of Alzheimer's disease: amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.
Investigations into Other Biological Mechanisms
The biological activities of benzoxazole derivatives extend beyond neuroprotection and microtubule disruption. They have been investigated for a variety of other therapeutic applications, operating through several distinct molecular mechanisms.
Anticancer Activity: In the realm of oncology, benzoxazole derivatives have shown potent activity against various cancer cell lines. nih.gov One key mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow. nih.govnih.gov Certain benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors, with one of the most active compounds showing an IC50 value of 97.38 nM. nih.gov This inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.gov
Antimicrobial Activity: Benzoxazole-based compounds have exhibited strong antibacterial activity, including against drug-resistant strains. mdpi.com Their mechanism of action can involve the disruption of essential microbial processes. For instance, some derivatives are thought to inhibit bacterial enzymes crucial for DNA replication and repair, such as DNA gyrase and topoisomerase IV. nih.gov The lipophilic nature of the benzoxazole scaffold also enhances permeability across bacterial membranes, allowing for intracellular accumulation and interaction with these key biomolecules. nih.gov
Anti-inflammatory Activity: The anti-inflammatory properties of benzoxazole derivatives have also been explored. One novel mechanism involves the inhibition of Myeloid differentiation protein 2 (MD2). MD2 is an accessory protein that is essential for the recognition of lipopolysaccharide (LPS) by Toll-like receptor 4 (TLR4), a key step in initiating an inflammatory response. A series of benzoxazolone derivatives were found to inhibit the production of the pro-inflammatory cytokine IL-6, with the most active compounds showing IC50 values around 5 µM. These compounds were shown to directly bind to the MD2 protein, thereby inhibiting the inflammatory cascade.
Anti-inflammatory Pathways and Target Interactions
The anti-inflammatory properties of benzoxazole derivatives are primarily attributed to their interaction with the cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, responsible for converting arachidonic acid into prostanoids like prostaglandins, which are key mediators of inflammation and pain. nano-ntp.com While COX-1 is typically involved in maintaining normal physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs. nih.govnano-ntp.com
Research has identified the 2-(2-arylphenyl)benzoxazole structure as a novel scaffold for the selective inhibition of COX-2. nih.gov The therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. nih.gov Consequently, the development of selective COX-2 inhibitors is a significant goal in medicinal chemistry.
Studies have shown that various 2-substituted benzoxazole derivatives exhibit potent anti-inflammatory activity by selectively targeting the COX-2 enzyme. nih.gov Molecular docking studies have further elucidated these interactions, showing how these compounds bind within the protein pocket of COX-2. nih.gov For instance, certain 2-(2-arylphenyl)benzoxazoles have demonstrated selective COX-2 inhibition with a potency comparable to or even better than established NSAIDs like celecoxib (B62257) and diclofenac. nih.gov The selectivity of these compounds minimizes the risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov The development of these selective benzoxazole derivatives represents a promising avenue for creating safer and more effective anti-inflammatory agents. nih.govnih.gov
Table 1: COX-2 Inhibition by Selected Benzoxazole Derivatives
This table summarizes the in vitro cyclooxygenase (COX-2) inhibitory activity of selected benzoxazole compounds compared to a standard reference drug.
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |
| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 | Celecoxib | 13.4 |
| N¹-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene (B151609) sulfonohydrazide | COX-2 | 19.6 | Celecoxib | 13.4 |
| 2-amino-N¹-benzoyl benzoxazole-5-carbohydrazide | COX-2 | 21.9 | Celecoxib | 13.4 |
| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 | Celecoxib | 13.4 |
| Methyl-2-benzamido benzoxazole-5-carboxylate | COX-2 | 30.7 | Celecoxib | 13.4 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from: Nanotechnology Perceptions. nano-ntp.com
Dual Immune Checkpoint Inhibition (e.g., PD-1/PD-L1 and VISTA pathways)
Information regarding the activity of this compound or related benzoxazole derivatives as dual immune checkpoint inhibitors of the PD-1/PD-L1 and VISTA pathways is not available in the current body of scientific literature.
Herbicidal Mechanism of Action
The benzoxazole scaffold has been identified as a crucial element for phytotoxic or herbicidal activity. nih.gov The mechanism of action for benzoxazole derivatives, including the related compound Benzoxazol-2-ylmethanamine, centers on the inhibition of seed germination and disruption of early plant growth. nih.govresearchgate.net
Studies evaluating the phytotoxicity of benzoxazole compounds have been conducted on a variety of plant species, including both monocots and dicots such as onion (Allium cepa), tomato (Solanum lycopersicum), cucumber (Cucumis sativus), and sorghum (Sorghum bicolor). nih.gov Research has demonstrated that all tested benzoxazole compounds exhibit biological activity that adversely affects seed germination. nih.govresearchgate.net The presence of the benzoxazole structure is considered highly important for this herbicidal effect. nih.gov
For example, the compound 5-chloro-2-(nitromethyl)benzo[d]oxazole showed greater inhibition of seed germination against all four tested plant species than a commercial herbicide. nih.gov The phytotoxic effects manifest as poor germination, stunting, and delayed development of seedlings. austinpublishinggroup.com Specifically, these compounds can inhibit the growth of both the radicle (embryonic root) and the shoot. researchgate.net This disruption of fundamental growth processes ultimately leads to the death of the weed. sdiarticle5.com The development of new herbicides with different modes of action is critical due to increasing weed resistance, and benzoxazoles represent a promising class of compounds for this purpose. nih.gov
Table 2: Phytotoxicity of Benzoxazol-2-ylmethanamine and Related Derivatives on Plant Germination
This table presents the inhibitory effects of synthesized benzoxazole compounds on the germination and growth of various plant species.
| Compound | Plant Species | Effect Observed |
| Benzoxazol-2-ylmethanamine | Allium cepa (onion), Solanum lycopersicum (tomato), Cucumis sativus (cucumber), Sorghum bicolor (sorghum) | Exhibited biological activity on seed germination. nih.gov |
| 2-nitromethylbenzoxazoles (general) | Allium cepa, Solanum lycopersicum, Cucumis sativus, Sorghum bicolor | Showed phytotoxic activity. nih.gov |
| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Allium cepa, Solanum lycopersicum, Cucumis sativus, Sorghum bicolor | Exhibited higher inhibition than the commercial herbicide. nih.gov |
Data sourced from: PubMed, Pest Management Science. nih.gov
Structure Activity Relationship Sar and Lead Optimization Studies
Fundamental Principles of SAR for the Benzoxazole (B165842) Scaffold
The biological activity of benzoxazole derivatives is highly dependent on the nature and position of various substituents on the core ring structure. nih.gov Extensive research has established that modifications at the 2 and 5-positions are particularly influential in modulating the pharmacological effects of these compounds. nih.govjocpr.com
The strategic placement and chemical nature of substituents on the benzoxazole ring can dramatically alter a compound's potency and selectivity. For instance, the introduction of electron-withdrawing groups, such as nitro (NO2) or chlorine (Cl), at specific positions can enhance anti-proliferative activity against certain cancer cell lines. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) (OCH3) and dimethylamino ((CH3)2N) have also been shown to confer significant biological activity, highlighting the complex interplay of electronic effects. nih.gov
Studies have shown that 2,5-disubstituted benzoxazole derivatives are of particular interest. researchgate.net The substituent at the 2-position is often considered decisive for the type of biological activity, while the group at the 5-position can modulate the intensity of this activity. jocpr.com For example, in the context of Aurora B kinase inhibition, halogen substitutions have been found to play an important role in the inhibitory potency of benzoxazole analogs. nih.gov
The following table summarizes the observed influence of various substituents on the biological activity of the benzoxazole scaffold, based on findings from multiple research studies.
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |
| 2-position | Isoindoline group | Increased potency for FAAH inhibition. researchgate.net |
| 2-position | Substituted phenyl groups | Activity influenced by electron-donating or electron-accepting nature of substituents on the phenyl ring. nih.gov |
| 5-position | Halogen (e.g., Chlorine, Bromine) | Can enhance antiproliferative activity. mdpi.com |
| Phenyl ring at 2-position | Electron-withdrawing groups (e.g., NO2, Cl) | Improved anti-proliferative activity. researchgate.net |
| Phenyl ring at 2-position | Electron-donating groups (e.g., OCH3, N(CH3)2) | Can confer significant biological activity. nih.gov |
The insights gained from SAR studies are instrumental in the rational design of novel benzoxazole analogs with improved therapeutic profiles. By systematically modifying the benzoxazole scaffold, medicinal chemists can fine-tune the potency and selectivity of these compounds for their intended biological targets. nih.gov
One strategy involves the synthesis of a series of analogs with variations at key positions to explore the chemical space around a lead compound. For example, a series of 2-aminobenzimidazoles and benzoxazoles were synthesized to identify potent and selective VEGFR-2 inhibitors. jocpr.com This systematic approach allows for the identification of structural modifications that lead to enhanced biological activity and a better understanding of the target's binding pocket.
Molecular modeling and docking studies are often employed in conjunction with synthetic efforts to predict how different analogs will interact with their target. nih.gov This computational approach can help prioritize the synthesis of compounds that are most likely to exhibit the desired pharmacological properties, thereby accelerating the drug discovery process.
Fragment-Based Drug Discovery (FBDD) Approaches in Benzoxazole Research
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. frontiersin.org These initial fragment hits, which typically exhibit weak binding affinity, are then optimized and grown into more potent, drug-like molecules. frontiersin.org
Once a fragment that binds to the target of interest is identified, various strategies can be employed to expand upon this initial hit. One common approach is "fragment growing," where the initial fragment is extended to occupy adjacent pockets of the binding site, thereby increasing its affinity and potency. rug.nl This process is often guided by the three-dimensional structure of the target protein, which can be determined using techniques such as X-ray crystallography.
Another strategy is "fragment merging," where two or more fragments that bind to different but adjacent sites on the target are combined to create a single, more potent molecule. cresset-group.com This approach can lead to a significant increase in binding affinity due to the additive nature of the binding interactions of the individual fragments.
The process of evolving a fragment hit into a lead compound often involves a combination of ligand growing, linking, and merging methodologies. cresset-group.com
Ligand Growing : This involves the stepwise addition of chemical moieties to a fragment to improve its interaction with the target protein. rug.nl This can be guided by computational models that predict favorable interactions.
Ligand Linking : If two fragments are found to bind in close proximity within the target's binding site, they can be connected using a chemical linker. cresset-group.com The nature and length of the linker are critical for maintaining the optimal binding orientation of the original fragments.
Ligand Merging : This strategy involves combining the structural features of two overlapping fragments into a single, novel chemical entity. nih.gov This can result in a molecule with significantly improved potency and a more favorable pharmacokinetic profile.
Strategic Lead Optimization for Benzoxazole-Based Candidates
Lead optimization is a critical phase in the drug discovery process where a promising lead compound is refined to produce a clinical candidate. danaher.com This involves a multidisciplinary effort to enhance the compound's desirable properties while minimizing any undesirable characteristics. patsnap.com
The primary goals of lead optimization include:
Improving Potency and Efficacy : Fine-tuning the structure of the lead compound to maximize its biological activity.
Enhancing Selectivity : Modifying the molecule to minimize off-target effects and potential side effects.
Optimizing Pharmacokinetic Properties : Improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to ensure it reaches its target in the body at an effective concentration.
This iterative process of design, synthesis, and testing is guided by the SAR data generated for the lead compound and its analogs. patsnap.com Computational tools, such as quantitative structure-activity relationship (QSAR) modeling, can also be used to predict the properties of new analogs and guide the optimization process. nih.gov Ultimately, the goal of strategic lead optimization is to develop a safe and effective drug candidate with the best possible therapeutic index.
Computational Guidance in the Lead Optimization Process
Lead optimization is significantly accelerated by computational chemistry, which provides predictive models to prioritize the synthesis of compounds with a higher probability of success. researchgate.net These in silico methods offer insights into how a molecule might interact with its biological target, helping to refine its structure for improved efficacy and pharmacokinetic properties. researchgate.net
One of the primary computational strategies is structure-based drug design , which relies on the three-dimensional structure of the target protein. researchgate.net Molecular docking, a key tool in this approach, simulates the binding of a ligand (the benzoxazole derivative) into the active site of its target receptor. researchgate.net This technique predicts the preferred binding orientation and estimates the binding affinity, allowing researchers to virtually screen libraries of potential compounds and identify those most likely to be active. nih.gov For instance, a virtual library of isoxazole (B147169) derivatives, a related heterocycle, was docked into the allosteric site of the RORγt protein to guide SAR studies. nih.gov
Another powerful tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. dntb.gov.ua By analyzing parameters such as electronic properties (e.g., charge distribution) and steric properties (e.g., molecular shape and size), a predictive model can be built. dntb.gov.ua This model can then be used to estimate the activity of newly designed, unsynthesized benzoxazole analogues, enabling medicinal chemists to focus their synthetic efforts on the most promising candidates. researchgate.net
These computational approaches are not used in isolation but rather as part of a comprehensive strategy to guide the lead optimization process, reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. researchgate.net
Iterative Design, Synthesis, and Biological Evaluation Cycles
The core of lead optimization is a cyclical process involving iterative rounds of molecular design, chemical synthesis, and biological evaluation. slideshare.netesisresearch.org This hypothesis-driven approach allows for the systematic refinement of a lead compound's structure to enhance its desired properties.
The cycle begins with the design of new analogues based on existing SAR data or computational models. slideshare.net For example, based on a pharmacophore model for VEGFR-2 inhibitors, a series of benzoxazole-benzamide conjugates was designed to mimic the key binding features of the known drug sorafenib. slideshare.net
Following the design phase, the target molecules are synthesized . A variety of synthetic methodologies are employed to create the designed benzoxazole derivatives. slideshare.netesisresearch.orgchemistryjournal.net The successful synthesis of the target compounds is confirmed using analytical techniques such as NMR, IR, and mass spectrometry to verify their structure and purity. esisresearch.orgchemistryjournal.net
The newly synthesized compounds then undergo biological evaluation to determine their activity and properties. This can involve a range of in vitro assays, such as testing for antimicrobial activity against various bacterial and fungal strains or evaluating anticancer activity against specific human cancer cell lines like HCT116 (colorectal carcinoma). esisresearch.orgnih.gov The results from these assays provide crucial data that feeds back into the design phase of the next cycle. Promising compounds from one round become the starting point for the design of the next, allowing for a gradual and informed optimization of the chemical scaffold. nih.gov
This iterative process is repeated until a compound with the desired profile of potency, selectivity, and drug-like properties is identified, which can then be advanced into further preclinical development.
Scaffold Hopping and Bioisosteric Replacement in Benzoxazole Systems
In the quest for novel chemical entities with improved properties or to circumvent existing patents, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. jbarbiomed.comresearchgate.net These techniques are central to modifying a lead structure while retaining its essential biological activity. nih.gov
Bioisosteric replacement involves substituting one functional group or atom in a molecule with another that possesses similar physical or chemical properties, leading to a similar biological response. eco-vector.com The goal is to enhance potency, improve pharmacokinetic properties, or reduce toxicity. jbarbiomed.com A classic example within related heterocyclic systems involves the replacement of a benzothiazole (B30560) ring with its benzoxazole bioisostere, a subtle change that can lead to promising anticancer agents. slideshare.net The rationale is that the oxygen of the benzoxazole and the sulfur of the benzothiazole, while different atoms, can result in molecules with sufficiently similar shapes, sizes, and electronic properties to interact with the same biological target.
Scaffold hopping is a more dramatic structural modification where the central core or "scaffold" of a molecule is replaced with a structurally different one, while maintaining the original three-dimensional arrangement of key binding functionalities. eco-vector.comdundee.ac.uk This powerful strategy can lead to the discovery of completely new chemical classes of compounds that bind to the same target. dundee.ac.uk It is a creative approach to explore novel chemical space and generate new intellectual property. jbarbiomed.com For benzoxazole systems, this could involve replacing the benzoxazole core with other fused heterocyclic systems, like a benzimidazole (B57391) or an indazole, while ensuring the critical substituents that interact with the target receptor remain in their optimal spatial orientation.
Table 1: Key Lead Optimization Strategies This table is interactive. Click on the headers to learn more about each strategy.
| Strategy | Description | Application in Benzoxazole Systems |
|---|---|---|
| Computational Guidance | Using computer models (e.g., docking, QSAR) to predict the activity and properties of new molecules before synthesis. | Virtually screening benzoxazole libraries to identify potential hits and prioritizing analogues for synthesis based on predicted binding affinity. |
| Iterative Cycles | A cyclical process of designing, synthesizing, and testing new compounds, using the results of one round to inform the next. | Systematically modifying substituents on the benzoxazole ring, synthesizing the new derivatives, and testing their biological activity to build a comprehensive SAR profile. |
| Bioisosteric Replacement | Exchanging a functional group with another that has similar physicochemical properties to maintain or improve biological activity. | Replacing a benzothiazole ring with a benzoxazole ring to create new analogues with potentially improved anticancer properties. slideshare.net |
| Scaffold Hopping | Replacing the core molecular framework with a structurally distinct one while preserving the orientation of key binding groups. | Conceivably replacing the benzo[d]oxazole core with a different fused heterocycle to discover novel chemotypes with similar biological targets. |
Specific SAR Insights for Benzo[d]oxazol-7-ylmethanamine and Related Positional Isomers
The biological activity of substituted benzoxazoles is highly dependent on the nature and position of the substituents on the fused ring system. nih.govresearchgate.net While a direct comparative study of all positional isomers of benzo[d]oxazol-ylmethanamine (i.e., where the aminomethyl group is attached at position 4, 5, 6, or 7) is not extensively documented in the reviewed literature, general SAR principles for related benzoxazole derivatives provide valuable insights into the potential influence of the aminomethyl group's location.
Research has consistently shown that substituents at the 2- and 5-positions of the benzoxazole ring are particularly important for modulating biological activity. nih.gov For instance, studies on multisubstituted benzazoles have revealed that introducing electron-withdrawing groups, such as chlorine or a nitro group, at the 5-position can significantly enhance antifungal activity against C. albicans. esisresearch.org This highlights the electronic sensitivity of this region of the molecule and suggests that placing the aminomethyl group—which has different electronic properties—at various positions on the benzene (B151609) ring will critically impact molecular function.
Therefore, the position of the aminomethyl moiety in benzo[d]oxazol-ylmethanamine isomers is expected to be a critical factor governing their interaction with biological targets. The different electronic environments and steric accessibilities at positions 4, 5, 6, and 7 would likely lead to distinct biological profiles for each isomer. For This compound , the aminomethyl group is positioned adjacent to the ring fusion, which could impose unique steric and electronic influences compared to isomers where the group is further away, such as at the 5-position. A systematic evaluation of these isomers would be required to fully elucidate the specific structure-activity relationships.
Table 2: Summary of Positional Influences on Benzoxazole Activity
| Position | General SAR Observations | Implication for Aminomethyl Isomers |
|---|---|---|
| Position 2 | A primary site for substitution; modifications here strongly influence activity. nih.gov | Not directly applicable to positional isomers on the benzo ring, but highlights the scaffold's sensitivity to substitution. |
| Position 4 | Less documented, but its proximity to the heteroatom could influence binding through steric or electronic effects. | The 4-ylmethanamine isomer would have its substituent adjacent to the oxazole (B20620) oxygen, potentially affecting solubility and hydrogen bonding capacity. |
| Position 5 | A key position; electron-withdrawing groups here can increase antifungal activity. esisresearch.org | The 5-ylmethanamine isomer places the substituent on the axis opposite the heteroatoms, a common position for modification. Its properties would contrast with electron-withdrawing groups. |
| Position 6 | A common site for substitution, often influencing pharmacokinetic properties. | The 6-ylmethanamine isomer would be electronically and sterically distinct from the 5- and 7-isomers. |
| Position 7 | Less documented, but its position adjacent to the ring fusion makes it sterically and electronically unique. | This compound has its substituent in a sterically hindered position, which could influence its binding orientation and affinity for a target protein. |
Advanced Research Directions and Future Perspectives in Benzoxazole Methanamine Research
Exploration of Novel Molecular Targets for Therapeutic Intervention
The therapeutic potential of benzoxazole (B165842) derivatives is expanding as researchers identify and validate novel molecular targets. researchgate.net Initially recognized for their antimicrobial and anticancer properties, the scope of their biological activity is now understood to be much broader. mdpi.comeurekaselect.com Current research is delving into specific enzymes, receptors, and signaling pathways that were not traditionally associated with this class of compounds.
A significant area of exploration is in neurodegenerative diseases. For instance, novel benzo[d]oxazole derivatives have been designed and synthesized to act as neuroprotective agents, showing potential in models of Alzheimer's disease. nih.gov These compounds are being investigated for their ability to modulate pathways such as the Akt/GSK-3β/NF-κB signaling pathway, which is implicated in Aβ-induced neurotoxicity. nih.gov Furthermore, certain benzoxazole-oxadiazole hybrids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's therapy. mdpi.com
In oncology, the targets for benzoxazole derivatives are becoming more refined. Beyond general cytotoxic effects, newer compounds are being developed as specific kinase inhibitors. For example, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met kinase, both of which are crucial in tumor angiogenesis and metastasis. nih.govdntb.gov.ua Other research has focused on their role as inhibitors of DNA topoisomerases and DNA gyrase, which are essential for bacterial and cancer cell replication. nih.govmdpi.com There is also growing interest in their potential as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. researchgate.net
The exploration extends to metabolic and endocrine disorders, with some benzoxazole derivatives being evaluated as melatonin (B1676174) receptor agonists. nih.gov This diversification of molecular targets highlights the scaffold's adaptability and underscores the potential for developing highly selective and potent therapeutic agents for a wide range of diseases.
Table 1: Investigated Molecular Targets for Benzoxazole Derivatives
Development of Benzoxazole-Based Chemical Probes for Biological Systems
The inherent photoluminescent properties of the benzoxazole core have made it an attractive scaffold for the development of chemical probes. periodikos.com.br These tools are crucial for visualizing and quantifying biological molecules and processes in real-time, offering insights that are often unattainable through other methods. Benzoxazole derivatives are being engineered as sensitive and selective fluorescent probes for a variety of analytes and biological structures.
One major application is in the detection of nucleic acids. Benzoxazole-based dyes, such as Oxazole (B20620) Yellow (YO), have been developed as fluorescent DNA probes. periodikos.com.br These compounds often exhibit enhanced fluorescence upon binding to DNA, with intercalation being a common mode of interaction. Their potential as safer and more sensitive alternatives to traditional mutagenic dyes is a significant driver of research in this area. periodikos.com.br
Beyond DNA, benzoxazole probes are being designed to detect specific biologically relevant small molecules. For instance, fluorescent probes based on a benzothiazole (B30560) or benzoxazole fluorophore have been synthesized for the naked-eye recognition of biothiols like glutathione, cysteine, and homocysteine. nih.gov These probes often work through a specific chemical reaction, such as an electrophilic addition with the thiol group, which triggers a significant change in the fluorescent signal. nih.gov Similarly, probes have been developed to detect alkaline amino acids like arginine and lysine, leveraging a hydrolysis reaction that yields a highly fluorescent product. cityu.edu.hk
The versatility of the benzoxazole structure allows for fine-tuning of its photophysical properties. By conjugating different electron-donating or electron-withdrawing groups, researchers can shift the absorption and emission wavelengths, leading to probes that emit in the red to near-infrared (NIR) region, which is advantageous for deep-tissue imaging due to reduced background autofluorescence. cityu.edu.hk The development of these sophisticated molecular tools is set to advance our understanding of cellular function and disease pathology.
Table 2: Benzoxazole-Based Chemical Probes and Their Applications
Integration of Multi-Omic Data for Comprehensive Mechanistic Understanding
To fully elucidate the biological mechanisms of benzoxazole derivatives, a systems-level approach is necessary. The integration of multiple "omic" datasets—such as transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound. ufz.de This multi-omic approach can uncover novel drug targets, reveal mechanisms of action, and identify biomarkers for drug response or toxicity. elifesciences.orgnih.gov
Applying this strategy to Benzo[d]oxazol-7-ylmethanamine research would involve treating biological systems (e.g., cell lines or animal models) with the compound and subsequently analyzing the global changes across different molecular layers. For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can measure shifts in cellular metabolite concentrations. ufz.de
Computational methods are key to integrating these large and diverse datasets. embopress.org Tools like multi-omics factor analysis (MOFA) and data integration analysis for biomarker discovery using latent components (DIABLO) can identify patterns and correlations across the different omic layers. nih.gov This can help construct causal networks that generate mechanistic hypotheses. embopress.org For instance, if a benzoxazole derivative causes a change in the expression of a particular gene (transcriptomics), a corresponding change in the protein level (proteomics), and a subsequent alteration in a metabolic pathway (metabolomics), these integrated data points provide strong evidence for a specific mechanism of action. This comprehensive understanding is crucial for optimizing lead compounds and advancing them through the drug development pipeline. elifesciences.org
Green Chemistry and Sustainable Synthetic Methodologies for Benzoxazole Production
The synthesis of benzoxazole derivatives has traditionally involved methods that use harsh reagents, toxic solvents, and high temperatures, leading to significant waste production. rsc.org In line with the growing emphasis on sustainability, a major research direction is the development of green and eco-friendly synthetic methodologies. mdpi.com
A variety of innovative approaches are being explored to make benzoxazole synthesis more sustainable. These include the use of recyclable catalysts, such as magnetic nanoparticles or samarium triflate, which can be easily separated from the reaction mixture and reused. organic-chemistry.orgnih.gov Reactions are increasingly being performed in environmentally benign solvents like water or under solvent-free conditions, often aided by techniques like ultrasound irradiation (sonication) or mechanical grinding. nih.govsemanticscholar.org These methods not only reduce environmental impact but can also lead to faster reaction times and higher yields. nih.gov
One of the most common green strategies involves the condensation of 2-aminophenols with aldehydes. semanticscholar.org Researchers have developed numerous catalytic systems to promote this reaction under mild conditions. nih.govsemanticscholar.org For example, a method using a magnetic ionic liquid-supported catalyst under solvent-free sonication produces only water as a byproduct. nih.gov Another approach utilizes an electrochemical oxidation/cyclization that is free of transition metals and chemical oxidants, generating hydrogen gas as the only byproduct. organic-chemistry.org
Furthermore, the application of continuous flow chemistry is being assessed to improve the environmental profile of benzoxazole synthesis. rsc.org Life cycle assessments have shown that continuous flow processes can significantly reduce carbon emissions, energy consumption, and solvent load compared to traditional batch synthesis. rsc.org These sustainable practices are essential for the large-scale and economically viable production of benzoxazole-based compounds for pharmaceutical and industrial applications.
Table 3: Comparison of Green Synthetic Methods for Benzoxazole Derivatives
Addressing Research Gaps and Innovating Methodological Approaches
Despite significant progress, several research gaps remain in the field of benzoxazole methanamine research. Addressing these gaps will require innovative methodological approaches and a concerted effort to explore uncharted territory.
A primary gap is the limited understanding of the specific molecular interactions for many reported benzoxazole derivatives. While numerous compounds show promising biological activity, their precise binding modes and off-target effects are often not fully characterized. researchgate.net Future research must employ advanced structural biology techniques (e.g., X-ray crystallography, cryo-EM) and computational modeling to elucidate these interactions at an atomic level. This will enable more rational, structure-based drug design. dntb.gov.ua
Another gap exists in the translation of promising in vitro findings to in vivo efficacy. Many derivatives show high potency in cell-based assays but fail in animal models due to poor pharmacokinetic properties. researchgate.net There is a need for more systematic studies on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds early in the discovery process.
Finally, the full potential of benzoxazoles as chemical probes is yet to be realized. There is an opportunity to develop "smart" probes that can be activated by specific enzymes or microenvironmental conditions (e.g., pH, hypoxia), as well as probes for multiplexed imaging of several biomarkers simultaneously.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[d]oxazol-7-ylmethanamine, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzoyl chloride derivatives react with amines under controlled conditions to form amides or heterocycles . Optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediates. Ethanol (CAS 64-17-5) is a common solvent, but ensure inert atmospheres and anhydrous conditions to avoid side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments and aromaticity via - and -NMR.
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or MALDI-TOF to verify molecular weight .
- High-Resolution Chromatography : Employ HPLC with UV detection (e.g., 254 nm) to assess purity. Cross-reference data with computational predictions (e.g., Gaussian 09W for HOMO/LUMO distributions) to validate structural assignments .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines for flammable liquids and eye irritants:
- Use flame-resistant equipment and static-dissipative tools to prevent ignition .
- Wear nitrile gloves, goggles, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical personnel .
- Store in sealed containers under inert gas (e.g., nitrogen) in ventilated cabinets .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for optoelectronic applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) using B3LYP/6-31G basis sets to predict charge-transfer efficiency .
- Molecular Dynamics (MD) : Simulate stacking behavior in thin films to assess suitability as host materials in OLEDs. Compare results with experimental UV-Vis/PL spectra to refine synthetic targets .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing spectral discrepancies.
- Time-Resolved Photoluminescence (TRPL) : Distinguish between local and charge-transfer excited states in doped films .
- Cross-Validate with Crystallography : If single crystals are obtainable, use X-ray diffraction to resolve ambiguities in bond lengths/angles .
Q. How do non-covalent interactions influence the stability and reactivity of this compound in solution?
- Methodological Answer :
- Solvent Polarity Studies : Measure reaction kinetics in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents to assess hydrogen bonding’s role .
- Cyclic Voltammetry (CV) : Determine redox stability and susceptibility to oxidative degradation.
- Accelerated Aging Tests : Expose samples to heat/light and monitor decomposition via GC-MS or IR spectroscopy .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time quality control during batch reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
